molecular formula C20H18ClN3O2S B2501269 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921834-78-8

4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2501269
CAS No.: 921834-78-8
M. Wt: 399.89
InChI Key: MHBLODHMXTWVLH-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound featuring a central 1,3-thiazole ring substituted with a carbamoylmethyl group linked to a 4-ethylphenyl moiety and a 4-chlorobenzamide group at position 2 (Figure 1). This structural motif combines aromatic, heterocyclic, and carboxamide functionalities, making it a candidate for diverse biological applications, including kinase inhibition and antiviral activity .

Properties

IUPAC Name

4-chloro-N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-13-3-9-16(10-4-13)22-18(25)11-17-12-27-20(23-17)24-19(26)14-5-7-15(21)8-6-14/h3-10,12H,2,11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBLODHMXTWVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-ethylphenylamine to form an intermediate, which is then reacted with thiazole-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives possess notable antimicrobial activity. Studies have shown that related compounds exhibit effectiveness against a range of pathogens, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Aspergillus niger, Aspergillus oryzae

For example, a study evaluated various thiazole derivatives for their antibacterial and antifungal activities using standard methods such as the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF) .

Anticancer Activity

Compounds similar to 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide have been studied for their anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves interference with cellular pathways critical for cancer cell proliferation .

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Antibacterial Agents : Due to its efficacy against bacterial strains, it may serve as a lead compound in the development of new antibiotics.
  • Antifungal Treatments : Its antifungal properties suggest potential use in treating fungal infections.
  • Cancer Therapy : The anticancer activity opens avenues for its development as an adjunct therapy in oncology.

Case Studies

Several case studies highlight the potential applications of thiazole derivatives:

  • A study published in Pharmaceutical Biology evaluated the efficacy of thiazole-based compounds against various microbial strains and reported promising results .
  • Another research effort focused on the synthesis and biological evaluation of thiazole derivatives as acetylcholinesterase inhibitors, indicating their role in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Table 1: Structural Variations and Key Features

Compound Name Substituents on Thiazole/Amide Key Structural Differences Biological Relevance
Target Compound 4-{[(4-ethylphenyl)carbamoyl]methyl}-thiazole, 4-chlorobenzamide Reference compound Potential kinase/RT inhibition inferred from analogues
4-chloro-N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921541-69-7) 3-Chloro-4-methylphenyl instead of 4-ethylphenyl Increased halogenation may enhance binding to hydrophobic pockets; methyl group improves metabolic stability Likely enhanced cytotoxicity compared to ethyl-substituted analogues
2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide Benzo[d]thiazole core, 4-fluorophenyl Fluorine’s electronegativity improves hydrogen bonding; benzo[d]thiazole may enhance π-π stacking Demonstrated kinase inhibitory activity in cancer models
4-(dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9) Pyridinyl substituent, dimethyl acetal Pyridine enhances solubility; acetal group reduces reactivity Used to validate binding to PfAtg8 in malaria studies
4-chloro-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide Dichlorophenylmethyl substituent Increased halogen content elevates logP and toxicity risk Industrial/research use with noted safety precautions

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Compound Molecular Weight logP* Solubility (Predicted) Thermal Stability
Target Compound 413.87 4.5 (estimated) Low (DMSO-soluble) Stable up to 200°C (analogue data)
CAS 921541-69-7 420.3 5.1 Very low Decomposition >220°C
EMAC2062 () 442.3 3.8 Moderate (aqueous buffers) Melts with decomposition at 222°C
Compound 9 () 369.4 2.7 High (polar solvents) Stable under physiological conditions

*logP values estimated via fragment-based methods.

Biological Activity

4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S, with a molecular weight of 420.3 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₂S
Molecular Weight420.3 g/mol
CAS Number921541-69-7

Mechanisms of Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities such as:

  • Antitumor Activity : Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds containing the thiazole moiety have shown promising results in inhibiting RET kinase activity, which is crucial in certain cancers .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy. The mechanism involves downregulation of DHFR protein, thus affecting cell growth .
  • Antimicrobial Properties : Some thiazole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several studies have evaluated the biological activity of benzamide derivatives:

  • Study on RET Kinase Inhibition : A series of 4-chloro-benzamides were synthesized and assessed for their ability to inhibit RET kinase. Compound I-8 exhibited potent activity against both wildtype and mutant RET, indicating its potential as an anticancer agent .
  • Antitumor Efficacy in Cell Lines : Research involving CCRF-CEM/R human T-cell lymphoblastic leukemia cells showed that certain benzamide derivatives could overcome resistance mechanisms associated with traditional treatments like methotrexate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves two key steps:

Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions .

Coupling with benzamide : Reacting the thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

  • Optimization : Temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd/C for reductions) critically affect yield and purity. Lower temperatures (<50°C) reduce side reactions but may prolong reaction times .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

  • Structural confirmation :

  • X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole C–S bond: ~1.74 Å) and confirms stereochemistry .
  • NMR spectroscopy : Key signals include thiazole H (δ 7.2–8.1 ppm) and amide NH (δ 10.5–11.0 ppm) .
    • Purity analysis :
  • HPLC (>95% purity) with a C18 column and UV detection at 254 nm.
  • TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress .

Q. What preliminary biological assays are used to evaluate its anticancer potential?

  • In vitro models :

  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ~12 µM) .
  • Enzyme inhibition : Measures IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .
    • Controls : Include cisplatin (positive control) and untreated cells (negative control) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Root causes :

  • Assay variability : Differences in cell line passage numbers or incubation times .
  • Solubility issues : Use of DMSO >0.1% may alter membrane permeability .
    • Mitigation :
  • Standardize protocols (e.g., CLSI guidelines).
  • Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What computational methods support mechanistic studies of its enzyme inhibition?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites (e.g., ∆G = −9.2 kcal/mol for EGFR) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with Thr766) .

Q. How can structural modifications enhance selectivity for specific molecular targets?

  • SAR strategies :

  • Thiazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) improves kinase affinity .
  • Benzamide optimization : Methoxy groups at the 2-position reduce off-target binding .
    • Validation :
  • Kinase profiling (Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.
  • ADMET prediction (SwissADME) to maintain solubility and metabolic stability .

Q. What crystallographic challenges arise in determining its solid-state structure, and how are they addressed?

  • Challenges :

  • Crystal twinning : Common in thiazole derivatives due to planar geometry .
  • Weak diffraction : Low electron density at chlorophenyl moieties .
    • Solutions :
  • Cryocooling (100 K) to reduce thermal motion.
  • SHELXT for dual-space structure solution and SHELXL for refinement (R1 <0.05) .

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